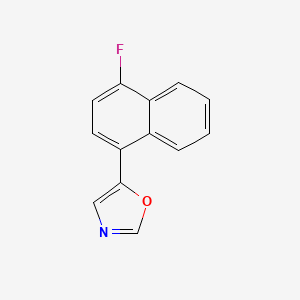

5-(4-Fluoronaphthalen-1-yl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8FNO |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

5-(4-fluoronaphthalen-1-yl)-1,3-oxazole |

InChI |

InChI=1S/C13H8FNO/c14-12-6-5-11(13-7-15-8-16-13)9-3-1-2-4-10(9)12/h1-8H |

InChI Key |

LSPHPRIHTIHWBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Fluoronaphthalen 1 Yl Oxazole and Its Analogues

Direct Synthesis of the 5-(4-Fluoronaphthalen-1-yl)oxazole Core Structure

Direct synthesis of the this compound core structure is most effectively achieved through the reaction of a suitable naphthalene-derived aldehyde with an isocyanide reagent. This approach, particularly the van Leusen oxazole (B20620) synthesis, provides a powerful and convergent method for constructing the 5-substituted oxazole ring in a single key step.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target molecule is critically dependent on the availability of key precursors for both the naphthalene (B1677914) and oxazole moieties.

Fluoronaphthalene-derived Synthons

The primary fluoronaphthalene-derived synthon required for the synthesis of this compound is 4-fluoronaphthalene-1-carbaldehyde . This aldehyde serves as the foundational building block that incorporates the fluoronaphthyl group at the 5-position of the oxazole ring.

The synthesis of 4-fluoronaphthalene-1-carbaldehyde can be approached from 1-fluoronaphthalene (B124137). One common route involves the bromination of 1-fluoronaphthalene to yield 1-bromo-4-fluoronaphthalene wikipedia.orgchemicalbook.com. This intermediate can then be converted to the desired aldehyde through methods such as a Grignard reaction followed by formylation or a metal-catalyzed carbonylation reaction.

Another precursor of interest is 1-fluoronaphthalene , which can be synthesized from 1-naphthylamine (B1663977) through a diazotization reaction followed by a Schiemann reaction or by using reagents like Selectfluor chemicalbook.comgoogle.comwikipedia.org.

The properties of these key fluoronaphthalene synthons are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Fluoronaphthalene | 321-38-0 | C₁₀H₇F | 146.16 | -13 |

| 1-Bromo-4-fluoronaphthalene | 341-41-3 | C₁₀H₆BrF | 225.06 | 35-38 |

| 4-Fluoronaphthalene-1-carbaldehyde | 172033-73-7 | C₁₁H₇FO | 174.17 | 79-81 |

Oxazole Ring Precursors

For the formation of the oxazole ring, a key reagent is tosylmethyl isocyanide (TosMIC) . This versatile reagent provides the necessary carbon and nitrogen atoms to form the oxazole heterocycle when reacted with an aldehyde wikipedia.orggoogle.com. TosMIC is a stable, commercially available solid that is widely used in the synthesis of various heterocycles, including oxazoles, via the van Leusen reaction wikipedia.orggoogle.com.

Established Reaction Pathways for Oxazole Formation

Several established reaction pathways are available for the construction of the oxazole ring. These methods offer flexibility in terms of substrate scope and reaction conditions.

Condensation Reactions

The Robinson-Gabriel synthesis is a classic condensation reaction used to form oxazoles wikipedia.org. This method involves the cyclodehydration of a 2-acylamino-ketone precursor wikipedia.org. To synthesize this compound via this route, a key intermediate, a 2-acylamino-ketone bearing the 4-fluoronaphthyl moiety, would be required. This precursor can be synthesized through various methods, including the Dakin-West reaction wikipedia.org. The subsequent cyclization is typically promoted by a dehydrating agent such as phosphorus oxychloride or sulfuric acid wikipedia.org.

A general representation of the Robinson-Gabriel synthesis is shown below:

Isocyanide-based Approaches (e.g., van Leusen Reaction)

The van Leusen oxazole synthesis is a highly efficient one-pot method for preparing 5-substituted oxazoles from aldehydes and TosMIC wikipedia.orggoogle.comnih.govorganic-chemistry.org. This reaction proceeds under basic conditions and involves the [3+2] cycloaddition of the deprotonated TosMIC with the aldehyde nih.gov. The resulting oxazoline (B21484) intermediate then eliminates the tolyl-sulfinic acid to yield the aromatic oxazole ring organic-chemistry.org.

The reaction of 4-fluoronaphthalene-1-carbaldehyde with TosMIC in the presence of a base like potassium carbonate is a direct and effective route to This compound . This method is often preferred due to its operational simplicity and the ready availability of the starting materials nih.gov. Microwave-assisted van Leusen reactions have also been reported to accelerate the synthesis of 5-aryl-oxazoles, often leading to high yields in shorter reaction times researchgate.net. The use of ionic liquids as a solvent has also been explored to develop a greener and more efficient protocol nih.gov.

The general scheme for the van Leusen oxazole synthesis is as follows:

This reaction is particularly well-suited for the synthesis of 5-aryl-oxazoles and can tolerate a wide range of functional groups on the aromatic aldehyde organic-chemistry.orgresearchgate.net.

The following table summarizes the key reaction pathways for the synthesis of the target compound and its analogues.

| Reaction Name | Key Reactants | Key Features |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Condensation reaction, requires precursor synthesis. |

| van Leusen Oxazole Synthesis | Aldehyde, TosMIC | One-pot reaction, good functional group tolerance, mild conditions. |

Synthetic Routes to Derivatized this compound

The functionalization of the this compound scaffold at different positions of the oxazole ring allows for the exploration of structure-activity relationships and the development of new chemical entities.

Synthesis of this compound-2-carboxylic acid

The synthesis of the 2-carboxylic acid derivative introduces a key functional group that can be further modified. A common strategy for introducing a carboxylic acid group at the 2-position of an oxazole ring involves the cyclization of a precursor that already contains a carboxyl or ester group. For instance, the reaction of a suitable α-amino ketone with an appropriate dicarbonyl compound or its equivalent can lead to the formation of an oxazole-2-carboxylate, which can then be hydrolyzed to the carboxylic acid. nih.gov

Another approach involves the direct carboxylation of a 2-unsubstituted oxazole, though this can be challenging. A more viable route is the oxidation of a 2-methyl or 2-hydroxymethyl group on the oxazole ring. The synthesis of this compound-2-carboxylic acid has been reported, indicating its accessibility for further chemical exploration. chemenu.comipbcams.ac.cn

Synthesis of 5-(4-Fluoronaphthalen-1-yl)-1,3-oxazole-2-carbaldehyde

The 2-carbaldehyde derivative is another valuable intermediate, as the aldehyde group can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. researchgate.net The synthesis of 5-(4-Fluoronaphthalen-1-yl)-1,3-oxazole-2-carbaldehyde can be achieved through the oxidation of the corresponding 2-hydroxymethyl derivative. chemicalbook.com Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are commonly used for this type of oxidation. chemicalbook.com The specific synthesis of this aldehyde has been documented, highlighting its role as a building block in the creation of more complex molecules. bldpharm.com

| Derivative | General Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| This compound-2-carboxylic acid | Hydrolysis of a corresponding ester or oxidation of a 2-alkyl/hydroxymethyl group. | Oxazole-2-carboxylate, oxidizing agents. | chemenu.comipbcams.ac.cn |

| 5-(4-Fluoronaphthalen-1-yl)-1,3-oxazole-2-carbaldehyde | Oxidation of the corresponding 2-hydroxymethyl derivative. | (2-(4-fluorophenyl)oxazol-4-yl)methanol, Dess-Martin periodinane. | chemicalbook.combldpharm.com |

Preparation of other substituted derivatives

The synthesis of derivatives of this compound primarily relies on well-established methods for oxazole formation, with the van Leusen oxazole synthesis being a particularly prominent and versatile route. nih.gov This reaction facilitates the creation of 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govsemanticscholar.org

To prepare substituted derivatives of this compound, the general strategy involves modifying the starting aldehyde, which in this case would be a derivative of 4-fluoronaphthalene-1-carbaldehyde. By introducing additional functional groups onto the naphthalene ring of the aldehyde, a variety of substituted analogues can be accessed. For example, the synthesis could start from various substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides, which are converted to the corresponding aldehydes in situ. nih.gov

The van Leusen reaction is known for its broad substrate scope, accommodating a range of functional groups on the aldehyde component. nih.gov This allows for the synthesis of derivatives bearing different electronic and steric properties. For instance, the synthesis of 5-(aryl/furyl/thienyl/pyridyl ethenyl) oxazoles has been accomplished using the van Leusen reaction with the corresponding α,β-unsaturated aldehydes. semanticscholar.org This approach could be adapted to create derivatives of this compound with extended conjugation.

Furthermore, multi-substituted complex molecules can be constructed, as demonstrated by the synthesis of a novel pyrimidine (B1678525) derivative containing three different heterocyclic substituents, where the van Leusen reaction was a key step. nih.gov This highlights the potential for creating complex derivatives by utilizing appropriately functionalized naphthalene precursors.

Table 1: Examples of Substituted Oxazole Derivatives Synthesized via van Leusen Reaction

| Starting Aldehyde | Reagent | Product | Reference |

|---|---|---|---|

| Aryl-substituted α,β-unsaturated aldehydes | TosMIC | 5-(arylethenyl)oxazoles | nih.gov |

| Terephthaloyl aldehyde | TosMIC | 1,4-bis(1,3-oxazol-5-yl)benzene | nih.gov |

| 2-chloroquinoline-3-carbaldehyde | TosMIC | 5-(2-tosylquinolin-3-yl)oxazole | semanticscholar.org |

| 3-formylphenylboronic ester | TosMIC | Oxazole substituted arylboronic ester | semanticscholar.org |

| 3,4-fluorobenzaldehyde | TosMIC | 5-(3,4-diflourophenyl)-oxazole | ijpdd.org |

This table showcases the versatility of the van Leusen reaction in creating various substituted oxazoles, a method applicable to the synthesis of derivatives of this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been directed towards developing more environmentally friendly or "green" synthetic methods for oxazole derivatives to minimize hazardous waste and energy consumption. ijpsonline.comresearchgate.net These approaches are directly applicable to the synthesis of this compound.

Green synthesis strategies for oxazoles include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields. semanticscholar.orgijpsonline.com A microwave-assisted van Leusen synthesis has been successfully employed for producing 5-aryl-1,3-oxazole compounds. semanticscholar.org This technique could be applied to the reaction between 4-fluoronaphthalene-1-carbaldehyde and TosMIC to enhance the efficiency of the synthesis of the title compound.

Use of Greener Solvents: Replacing conventional volatile organic solvents with more benign alternatives is a core principle of green chemistry. researchgate.net The synthesis of oxazole derivatives has been demonstrated in aqueous ethanol, which is a biodegradable and less toxic solvent medium. researchgate.net Another approach involves using deep-eutectic solvents or ionic liquids, which can act as both the solvent and catalyst and are often recyclable. ijpsonline.comresearchgate.net For example, 3,4-disubstituted isoxazol-5(4H)-ones have been synthesized using an aqueous solution of gluconic acid, a bio-based green solvent. researchgate.net

Catalyst-Free and Efficient Catalytic Systems: Some green methods aim to eliminate the need for a catalyst altogether or use highly efficient and recyclable catalysts. researchgate.net Reactions have been developed that proceed in the absence of a catalyst using eco-friendly solvents. researchgate.net Where catalysts are necessary, the focus is on those that are non-toxic and can be easily recovered and reused, such as certain agro-waste-based catalysts. nih.gov

One-Pot Reactions: Multi-component, one-pot reactions are inherently greener as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and energy. researchgate.net The van Leusen synthesis itself is often a one-pot procedure. nih.gov Combining this with a green solvent system would represent a significant advancement in the eco-friendly production of this compound.

Table 2: Green Chemistry Strategies for Oxazole Synthesis

| Green Approach | Details | Potential Application to this compound | Reference |

|---|---|---|---|

| Microwave Irradiation | Accelerates reaction, improves yield. | Use in the van Leusen reaction between 4-fluoronaphthalene-1-carbaldehyde and TosMIC. | semanticscholar.orgijpsonline.com |

| Green Solvents | Use of aqueous ethanol, glycerol, or gluconic acid solution. | Replacing traditional solvents like methanol (B129727) or DME in the synthesis. | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Efficient Catalysis | Use of recyclable or biodegradable catalysts (e.g., agro-waste based). | Employing a green catalyst for the condensation step. | nih.gov |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Performing the synthesis from the corresponding alcohol or halide via in-situ aldehyde formation followed by the van Leusen reaction in a single pot. | nih.govresearchgate.net |

This table summarizes various green chemistry techniques that can be applied to the synthesis of this compound to improve its environmental footprint.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(4-Fluoronaphthalen-1-yl)oxazole , both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the fluoronaphthalene and oxazole (B20620) ring systems.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of hydrogen atoms in a molecule and their neighboring atoms. For This compound , the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazole ring and the fluoronaphthalene moiety.

The oxazole ring contains two protons, H-2 and H-4. These typically appear as singlets in characteristic downfield regions. The six protons of the 4-fluoronaphthalene ring system would present a more complex pattern in the aromatic region of the spectrum. The fluorine atom introduces additional complexity through hydrogen-fluorine (H-F) coupling, which causes further splitting of the signals for nearby protons.

Expected ¹H NMR Data for this compound (Note: The following table is a prediction based on standard chemical shift values and coupling constant theory. Actual experimental values may vary.)

| Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| ~8.2 - 8.5 | m | - | Naphthalene (B1677914) H |

| ~7.8 - 8.1 | m | - | Naphthalene H |

| ~7.5 - 7.7 | m | - | Naphthalene H |

| ~7.2 - 7.4 | t | J(H,F) ≈ 8-9 | Naphthalene H (ortho to F) |

| ~7.9 | s | - | Oxazole H-2 |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for This compound would be expected to show 13 distinct signals, corresponding to each unique carbon atom in the structure. The carbon atoms of the oxazole ring have characteristic chemical shifts, and the carbons of the naphthalene ring would appear in the aromatic region. The carbon atom bonded to the fluorine atom (C-4 of the naphthalene ring) will exhibit a large coupling constant (¹JCF), resulting in a doublet, which is a key signature for its identification. Other nearby carbons will also show smaller C-F couplings.

Expected ¹³C NMR Data for this compound (Note: This table is predictive. Actual experimental values may vary.)

| Predicted Chemical Shift (δ ppm) | C-F Coupling | Assignment |

|---|---|---|

| ~160 (d) | ¹J(C,F) ≈ 250 Hz | Naphthalene C-4 |

| ~151 | - | Oxazole C-2 |

| ~150 | - | Oxazole C-5 |

| ~120 - 140 | Various J(C,F) | Naphthalene C (10 total) |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For This compound , high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula of the compound, C₁₃H₈FNO. The calculated exact mass serves as a benchmark for experimental determination.

Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Calculated m/z [M+H]⁺ |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands that confirm its key structural features. These include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations from the coupled ring systems, and a strong C-F stretching band, which is indicative of the fluorinated naphthalene group.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic/Heteroaromatic |

| 1620-1500 | C=C Stretch | Aromatic (Naphthalene) |

| 1550-1450 | C=N Stretch | Oxazole Ring |

| 1250-1100 | C-O-C Stretch | Oxazole Ring |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture and is widely used to assess the purity of synthesized compounds. For This compound , a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions. The purity can be quantified by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. This technique is essential for ensuring that the characterized material is free from starting materials, byproducts, or other impurities.

A comprehensive computational and theoretical investigation of the chemical compound this compound has not been found in the currently available scientific literature. While computational studies, including Density Functional Theory (DFT) analyses, are common for characterizing novel compounds, specific research detailing the optimization of molecular geometry, frontier molecular orbital analysis (HOMO-LUMO), chemical reactivity descriptors, and Molecular Electrostatic Potential (MEP) mapping for this particular molecule is not publicly accessible.

General methodologies for such investigations would typically involve the use of quantum chemical calculation software. DFT, with various functionals (like B3LYP) and basis sets (like 6-311++G(d,p)), is a standard method for optimizing the molecular geometry to its lowest energy state. This optimized structure is then used for further analysis.

Frontier molecular orbital analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding the compound's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be derived. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Global Hardness (η): Measures the resistance to change in the electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Polarizability (α): Describes the molecule's response to an external electric field.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is vital for predicting intermolecular interactions.

Furthermore, while DFT is a popular method, other computational approaches like ab initio (such as Hartree-Fock) and semi-empirical methods could also be employed to study the electronic structure and properties of this compound. These methods vary in their level of theory and computational cost.

Without dedicated research on this compound, no specific data tables or detailed findings for these computational investigations can be provided. The information presented here is based on general principles of computational chemistry and the methodologies applied to similar heterocyclic compounds.

Computational and Theoretical Investigations of 5 4 Fluoronaphthalen 1 Yl Oxazole

Molecular Modeling and Simulation

Computational modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. For 5-(4-Fluoronaphthalen-1-yl)oxazole, these techniques can provide valuable insights into its dynamic properties, conformational flexibility, and interactions with its environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion. This can reveal information about the conformational landscape of the molecule, the flexibility of its constituent rings, and the dynamics of its interactions with surrounding molecules or a solvent.

In the context of similar heterocyclic compounds, MD simulations have been used to confirm the stable binding of ligands to biological targets such as DNA. nih.gov For instance, simulations can elucidate how the molecule's structure, such as the orientation of the fluoronaphthalene and oxazole (B20620) rings, influences its binding mode and stability within a biological pocket. nih.govmdpi.com These simulations often involve calculating parameters like root-mean-square deviation (RMSD) to assess the stability of the system and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

A hypothetical MD simulation of this compound could involve the parameters outlined in the table below.

| Parameter | Description | Typical Value/Software |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit or implicit representation of the solvent environment. | TIP3P (for water) |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the phenomena of interest. | Nanoseconds (ns) to microseconds (µs) |

| Temperature | The temperature at which the simulation is run, typically maintained using a thermostat. | 300 K |

| Pressure | The pressure at which the simulation is run, maintained using a barostat for NPT ensemble simulations. | 1 atm |

Monte Carlo Simulations (e.g., Adsorption Mechanisms)

Monte Carlo (MC) simulations offer a probabilistic approach to exploring the conformational space and interaction energies of a molecular system. In the context of this compound, MC simulations could be particularly useful for studying adsorption mechanisms onto surfaces. By randomly sampling different molecular orientations and positions, MC methods can determine the most energetically favorable adsorption configurations.

For example, MC simulations could be used to investigate the interaction of this compound with a graphene surface, a common scenario in materials science applications. The simulation would calculate the interaction energy for a multitude of configurations to identify the preferred binding mode, which is often governed by non-covalent interactions such as π-π stacking.

Analysis of Molecular Interactions

The physical and chemical properties of this compound are largely determined by the nature and strength of its molecular interactions. Computational methods can be used to analyze these interactions in detail.

π-π Stacking Interactions

The planar aromatic structures of the naphthalene (B1677914) and oxazole rings in this compound make it highly susceptible to π-π stacking interactions. These non-covalent interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner, are fundamental in the solid-state packing of many aromatic compounds. nih.govrsc.org The strength of these interactions is influenced by the electron density of the aromatic rings and the presence of substituents. The fluorine atom, being electron-withdrawing, can modulate the π-electron density of the naphthalene ring, thereby influencing the nature of the π-π stacking. researchgate.net Studies on related oxadiazole systems have highlighted the significant contribution of π-π stacking to their crystal structures. mdpi.comfrontiersin.org

The table below summarizes potential π-π stacking parameters that could be investigated for this compound, based on findings for analogous molecules. nih.gov

| Interaction Type | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |

| Naphthalene-Naphthalene | 3.5 - 4.0 | 0 - 10 |

| Naphthalene-Oxazole | 3.6 - 4.2 | 5 - 20 |

| Oxazole-Oxazole | 3.8 - 4.5 | 10 - 25 |

Coordination Bonds and Ion-Dipole Interactions

The nitrogen and oxygen atoms of the oxazole ring in this compound possess lone pairs of electrons, making them potential sites for coordination with metal ions. mdpi.com The formation of coordination bonds can lead to the creation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photophysical properties.

Furthermore, the molecule possesses a significant dipole moment due to the presence of heteroatoms (N, O, F). This can lead to strong ion-dipole interactions if the molecule is in the vicinity of charged species. These interactions are critical in biological systems, for instance, in the binding of a molecule to the active site of an enzyme that contains charged amino acid residues.

Structure Activity Relationships Sar in 5 4 Fluoronaphthalen 1 Yl Oxazole Analogues

Impact of Structural Modifications on Biological Efficacy

The biological efficacy of compounds structurally related to 5-(4-Fluoronaphthalen-1-yl)oxazole is highly dependent on the nature and position of various substituents on the aromatic and heterocyclic rings. Studies on related naphthyl-oxazole and naphthyl-thiazole derivatives have provided significant insights into these relationships, particularly in the context of anticancer and enzyme inhibitory activities.

The substitution pattern on aryl rings attached to the core heterocycle plays a pivotal role. For instance, in a series of oxazole-incorporated naphthyridine derivatives designed as anticancer agents, the presence of multiple methoxy groups on an associated phenyl ring was found to be highly beneficial. Specifically, a derivative with a 3,4,5-trimethoxy substituent demonstrated potent activity against multiple cancer cell lines, including prostate (PC3), lung (A549), and breast (MCF-7) cancer, with IC₅₀ values as low as 0.10 µM nih.gov. This suggests that electron-donating groups in specific positions can significantly enhance cytotoxic efficacy.

The naphthalene (B1677914) moiety itself is a key pharmacophore. In the design of novel anticancer agents, the fusion of a naphthalene ring to other heterocyclic systems, such as thiazole (B1198619) or oxadiazole, has yielded potent tubulin polymerization inhibitors and VEGFR-2 inhibitors nih.govnih.gov. The extended aromatic system of the naphthalene ring can engage in favorable hydrophobic and π-stacking interactions within target protein binding sites.

The following interactive table summarizes the observed impact of various structural modifications on the biological activity of analogous compound series.

| Compound Series | Structural Modification | Observed Impact on Biological Efficacy | Reference |

|---|---|---|---|

| Oxazole-incorporated naphthyridines | Addition of 3,4,5-trimethoxy groups to a phenyl substituent | Potent anticancer activity (IC₅₀ = 0.10-0.18 µM) against PC3, A549, and MCF-7 cell lines. nih.gov | nih.gov |

| 1,3-Oxazole sulfonamides | Incorporation of a halogenated aniline moiety | Most active compounds in the series for cancer cell growth inhibition. nih.gov | nih.gov |

| Pyrazole-thiazole-naphthalene hybrids | Substitution on the A-ring (phenyl) | Efficacy varied with substituent: -OCH₃ > -CH₃ > -H > -Br > -Cl > -F. nih.gov | nih.gov |

| Naphtho-oxazoles | Core structure | Showed significant potential as butyrylcholinesterase (BChE) inhibitors. nih.gov | nih.gov |

| Thiazole-naphthalene derivatives | Core structure | Acted as potent tubulin polymerization inhibitors with IC₅₀ values in the sub-micromolar range. nih.gov | nih.gov |

Mechanistic Insights into Ligand-Target Interactions

Molecular modeling and docking studies have provided critical insights into how this compound analogues may interact with their biological targets at a molecular level. These computational approaches help to visualize binding modes and identify key interactions that are essential for biological activity.

For analogues designed as enzyme inhibitors, specific interactions within the active site are paramount. In a study of naphtho-oxazoles as cholinesterase inhibitors, molecular docking revealed that the most potent inhibitor fits into the active site of butyrylcholinesterase (BChE) nih.gov. The naphthalene ring is often involved in hydrophobic interactions with non-polar amino acid residues. For example, in a series of 1,3,4-oxadiazole-naphthalene hybrids designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the 2-methoxynaphthalene moiety was found to form multiple hydrophobic bonds within the receptor's active site nih.gov.

Hydrogen bonding is another crucial factor for ligand recognition and binding stability. Docking studies of VEGFR-2 inhibitors showed that pharmacophore groups formed key hydrogen bonds with the amino acid residues Glu883 and Asp1044, which are critical for anchoring the inhibitor in the correct orientation nih.gov. Similarly, potent thiazole-naphthalene analogues designed as tubulin inhibitors are predicted to bind to the colchicine binding site, a well-known pocket for microtubule-destabilizing agents nih.gov. Molecular docking of one of the most active compounds in this class showed a strong binding affinity for this site, suggesting a mechanism of action that involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis nih.gov.

The fluorine atom on the naphthalene ring of the parent compound likely plays a specific role in these interactions. Due to its high electronegativity, it can alter the electronic distribution of the naphthalene ring system and potentially engage in specific interactions, such as dipole-dipole or orthogonal multipolar C–F···C=O interactions, with the protein backbone or side chains, thereby enhancing binding affinity researchgate.net.

Rational Design Principles for Optimized Analogues

The SAR and mechanistic insights gathered from existing analogues provide a clear framework for the rational design of new, optimized compounds based on the this compound scaffold. The goal of rational design is to leverage this understanding to create molecules with improved potency, selectivity, and pharmacokinetic properties.

One key principle is molecular hybridization , which involves combining two or more pharmacophores to create a single molecule with enhanced or dual activity researchgate.net. For example, based on the known anticancer activity of both naphthalene and oxazole (B20620) moieties, these two scaffolds can be linked to other biologically active fragments to target multiple pathways involved in cancer progression nih.govbohrium.com.

Structure-based drug design is another powerful strategy. Using the three-dimensional structures of target proteins obtained from X-ray crystallography or homology modeling, new analogues can be designed to achieve a better fit within the binding pocket. For instance, if docking studies reveal unoccupied hydrophobic pockets near the bound ligand, the naphthalene or oxazole core could be modified with additional lipophilic groups to fill these spaces, potentially increasing binding affinity and potency. This approach has been successfully used to develop inhibitors for various targets, including tubulin and protein kinases tandfonline.comnih.gov.

Finally, bioisosteric replacement is a common technique in medicinal chemistry to fine-tune a molecule's properties. For the this compound scaffold, this could involve:

Replacing the fluorine atom with other halogens (Cl, Br) or small electron-withdrawing groups (e.g., CN) to modulate electronic properties and binding interactions.

Altering the substitution pattern on the naphthalene ring to optimize interactions with the target protein.

Replacing the oxazole ring with other 5-membered heterocycles like thiazole or 1,3,4-oxadiazole, which have also shown significant biological activity when paired with a naphthalene moiety nih.govekb.eg.

By systematically applying these design principles, future research can build upon the existing knowledge of naphthyl-oxazole analogues to develop novel therapeutic agents with superior efficacy and a well-defined mechanism of action.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific biological or pharmacological research data for the chemical compound this compound is currently available in the public domain.

While the existence of the compound is confirmed through chemical databases, which provide details on its structure and basic properties, there are no published studies detailing its antimicrobial, anticancer, anti-inflammatory, or other biological activities. The compound, with the molecular formula C13H8FNO, is listed in resources such as PubChem; however, these entries lack any associated biological data.

The initial search for information on this compound yielded results for related but structurally distinct compounds containing the oxazole, oxazolone, or oxadiazole scaffold. These studies highlight the broad range of biological activities associated with this class of heterocyclic compounds. For instance, various oxazole derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. However, these findings are not directly applicable to this compound, and in adherence to providing information solely on the specified compound, these tangential results cannot be reported as representative of its specific activities.

Therefore, it is not possible to provide an article detailing the biological and pharmacological research applications of this compound as per the requested outline, due to the absence of the necessary scientific data.

Biological and Pharmacological Research Applications of 5 4 Fluoronaphthalen 1 Yl Oxazole Scaffold

Other Biological Activities

Antioxidant Potential

The investigation of a compound's antioxidant potential is a crucial step in drug discovery, as oxidative stress is implicated in numerous pathological conditions. Antioxidants can neutralize harmful free radicals, protecting cells from damage. The oxazole (B20620) ring is a component of various derivatives that have been evaluated for antioxidant properties. d-nb.inforesearchgate.netnih.gov Similarly, naphthalene-containing structures are explored for a range of bioactivities. ekb.eg

However, a comprehensive search of scientific databases indicates that the specific compound 5-(4-Fluoronaphthalen-1-yl)oxazole has not been the subject of published studies evaluating its antioxidant potential. Therefore, no data regarding its capacity for radical scavenging or its protective effects against oxidative stress are available.

Antiprotozoal and Antileishmanial Studies

Protozoal infections, including leishmaniasis, represent a significant global health challenge. The search for new, effective, and safe therapeutic agents is ongoing. Research has shown that various heterocyclic compounds, including those with oxazole, benzoxazole, and thiazole (B1198619) cores, are being investigated for their activity against parasites like Leishmania species. mdpi.comnih.govnih.gov

Despite the exploration of related heterocyclic scaffolds, there is no specific research in the available scientific literature on the antiprotozoal or antileishmanial activity of This compound . Studies to determine its efficacy against protozoa such as Leishmania major or other species have not been reported. nih.govmdpi.com

Immunomodulatory Properties

Immunomodulatory agents can alter the activation or function of the immune system and are vital for treating autoimmune diseases, cancer, and inflammatory conditions. Certain molecular scaffolds can serve as a basis for developing new immunomodulators. nih.govnih.gov For instance, the inhibition of enzymes like Histone Deacetylase 6 (HDAC6) is known to have immunomodulatory effects.

A review of current literature reveals no dedicated studies on the immunomodulatory properties of This compound . Its effect on immune cell function, cytokine production, or other immunological parameters has not been documented.

Enzyme and Receptor Modulation Studies

G-protein Coupled Receptor (GPR40) Agonism

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a validated target for the treatment of type 2 diabetes, as its activation enhances glucose-stimulated insulin (B600854) secretion. nih.govnih.gov Numerous agonists for this receptor have been developed and studied. medchemexpress.com

Based on available scientific data, This compound has not been identified or tested as a GPR40 agonist. There are no published reports of its binding affinity, potency, or efficacy at this receptor.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone Deacetylase 6 (HDAC6) is a cytoplasmic enzyme that has emerged as a therapeutic target for cancer and neurodegenerative diseases. nih.govunica.it The development of selective HDAC6 inhibitors is an active area of research, with various heterocyclic structures, including oxazoles and isoxazoles, being investigated as potential candidates. tandfonline.comacs.orgresearchgate.net

A search of the scientific and patent literature did not yield any results indicating that This compound has been synthesized or evaluated as an HDAC6 inhibitor. Its activity and selectivity for this enzyme remain uncharacterized.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases and are the validated targets of fluoroquinolone antibiotics. nih.gov Inhibition of these enzymes disrupts bacterial DNA replication, leading to cell death. The development of new inhibitors is a key strategy to combat antibiotic resistance. nih.govmdpi.comhelsinki.fi

There is no evidence in the current scientific literature to suggest that This compound has been studied for its potential to inhibit DNA gyrase or topoisomerase IV. Its antibacterial activity and mechanism of action are unknown.

As no specific experimental data for This compound were found for the outlined biological and pharmacological applications, the presentation of research findings in data tables is not possible.

Research on this compound as a Chemical Probe for Biological Pathways Remains Undisclosed

Despite the growing interest in fluorinated organic compounds for various biomedical applications, specific research detailing the use of This compound as a chemical probe to investigate biological pathways is not publicly available in current scientific literature. While the broader class of oxazole-containing compounds and other fluorinated heterocycles are recognized for their potential in medicinal chemistry and as tools for biological research, data on this particular molecule's application in pathway elucidation is absent.

Chemical probes are powerful tools in chemical biology, designed to selectively interact with specific targets, such as proteins or nucleic acids, within a complex biological system. These interactions can help to identify the function of these targets and their roles in various cellular processes and disease states. An ideal chemical probe possesses high potency, selectivity, and a well-understood mechanism of action, often incorporating features that facilitate detection, such as fluorescent tags.

The structure of this compound, featuring a fluorinated naphthalene (B1677914) ring linked to an oxazole core, suggests potential for biological activity and utility as a research tool. The fluorine atom can enhance metabolic stability and binding affinity, while the naphthalene and oxazole moieties provide a scaffold for diverse chemical interactions.

However, a comprehensive search of scientific databases and research publications reveals no studies that have specifically explored or validated the use of this compound for the purpose of probing biological pathways. Research in this area would typically involve:

Target Identification: Determining the specific biomolecule(s) with which the compound interacts.

Mechanism of Action Studies: Elucidating how the compound affects the function of its target and the downstream consequences for the biological pathway.

Cellular Imaging: Utilizing the compound, potentially with modifications for fluorescence, to visualize its distribution and interaction with its target within living cells.

Without such dedicated research, any discussion on the utility of this compound as a chemical probe would be purely speculative. The scientific community awaits future investigations that may shed light on the potential of this and similar compounds in advancing our understanding of complex biological systems.

Derivatization Strategies and Synthetic Transformations of 5 4 Fluoronaphthalen 1 Yl Oxazole

Functionalization of the Oxazole (B20620) Core

The oxazole ring is a versatile heterocycle that can undergo various chemical transformations. chemenu.com Its functionalization is crucial for expanding the chemical space of 5-(4-fluoronaphthalen-1-yl)oxazole derivatives. The C2 position of the oxazole ring is particularly susceptible to deprotonation and subsequent electrophilic attack, making it a prime target for introducing new substituents.

A known derivative, This compound-2-carbaldehyde (B11868883), demonstrates that functionalization at the C2 position is readily achievable. chemenu.combldpharm.com This aldehyde group serves as a versatile synthetic handle for a wide range of subsequent reactions, including reductive amination, oxidation to a carboxylic acid, and Wittig-type reactions.

General strategies for oxazole core functionalization, which are applicable to the title compound, include:

Halogenation: The introduction of a bromine or iodine atom, typically at the C2 or C4 position, can be achieved using reagents like N-Bromosuccinimide (NBS). chemrxiv.org These halogenated intermediates are valuable precursors for cross-coupling reactions.

Lithiation and Electrophilic Quench: Direct deprotonation of the oxazole ring, most commonly at the C2 position using a strong base like n-butyllithium, generates an organolithium species. This nucleophile can then react with a variety of electrophiles to introduce diverse functional groups.

Sonogashira Coupling: For halogenated oxazole precursors, palladium-catalyzed Sonogashira coupling with terminal alkynes is an effective method for introducing ethynyl (B1212043) groups. chemrxiv.org These alkyne-functionalized oxazoles are particularly useful as building blocks for click chemistry. chemrxiv.org

Table 1: Potential Functionalization Reactions of the Oxazole Core

| Reaction Type | Reagents/Conditions | Potential Product |

|---|

Modification of the Fluoronaphthalene Moiety

The fluoronaphthalene portion of the molecule offers additional sites for synthetic modification. The fluorine atom itself can be a site for nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. More commonly, the naphthalene (B1677914) ring system can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new functional groups. The directing effects of the existing substituents (the oxazole ring and the fluorine atom) will govern the position of the incoming electrophile.

Introduction of Diverse Pharmacophores and Ligands

The functionalized derivatives of this compound serve as platforms for introducing a wide array of pharmacophores and ligands. The oxazole ring system is recognized as a bioisostere for amide and ester functionalities, offering improved metabolic stability. lew.ro This makes it an attractive scaffold in medicinal chemistry. chemenu.comontosight.ai

Derivatization strategies enable the attachment of various biologically active motifs. For instance:

The aldehyde group of this compound-2-carbaldehyde can be converted into an amine via reductive amination, allowing for the coupling of carboxylic acid-containing pharmacophores to form an amide linkage.

The carboxylic acid derivative can be coupled with amines to form a diverse library of amides.

Alkyne-functionalized derivatives can be conjugated with azide-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, providing a highly efficient method for attaching complex ligands, including peptides, sugars, or other heterocyclic systems like triazoles. chemrxiv.org

Research on other oxazole systems has shown that introducing arylamino groups can lead to potent antagonists for biological targets like the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.gov

Table 2: Examples of Pharmacophores for Potential Introduction

| Pharmacophore Class | Example Moiety | Therapeutic Relevance |

|---|---|---|

| Heterocycles | 1,2,3-Triazole, 1,2,4-Oxadiazole nih.govbeilstein-journals.org | Anticancer, Antiviral, Neuroprotective chemenu.comnih.gov |

| Arylamines | Substituted anilines | Kinase inhibitors, Receptor antagonists nih.gov |

| Piperazines | N-Boc-piperazine | CNS-active agents, Serotonin receptor ligands ontosight.ai |

| Sulfonamides | Arylsulfonamides | Carbonic anhydrase inhibitors, Antibacterials |

Applications in Analytical Chemistry and Chemical Biology

The synthetic versatility of this compound derivatives extends to their use as specialized tools in analytical chemistry and chemical biology. The fluoronaphthalene group itself is inherently fluorescent, a property that can be exploited for developing fluorescent probes.

Fluorescent Probes: Modifications to the oxazole or naphthalene ring can modulate the fluorescence properties (e.g., wavelength, quantum yield, lifetime) of the molecule. This allows for the design of probes that respond to changes in their local environment, such as pH, polarity, or the presence of specific metal ions or biomolecules.

Bioconjugation and Activity-Based Probes: The introduction of reactive handles, such as alkynes or azides via the strategies mentioned previously, allows for the straightforward attachment of the molecule to biomolecules. chemrxiv.org For example, an alkyne-derivatized compound can be "clicked" onto an azide-modified protein or nucleic acid for visualization or pull-down experiments. If the core scaffold has an affinity for a particular enzyme, it can be developed into an activity-based probe to study enzyme function in complex biological systems.

Building Blocks for Complex Architectures: Functionalized oxazoles are considered valuable building blocks for creating larger, more complex molecular structures, including those used in the development of molecular machines. chemrxiv.org

Future Research Directions and Emerging Applications

Advancements in Synthetic Methodologies

The efficient and regioselective synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole is a critical first step for its widespread study. While specific methods for this compound are not extensively documented, established protocols for the synthesis of 5-substituted oxazoles offer a likely starting point. The van Leusen oxazole (B20620) synthesis, a powerful method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), is a prime candidate for adaptation. nih.gov Future research will likely focus on optimizing reaction conditions, such as catalysts, solvents, and temperature, to maximize the yield and purity of this compound, starting from 4-fluoro-1-naphthaldehyde. Furthermore, the development of one-pot or flow chemistry processes could enhance the scalability and efficiency of its production. researchgate.net

General synthetic strategies for oxazole derivatives are well-established and can be adapted for the specific synthesis of this compound. nih.govnih.gov These methods provide a robust platform for creating a library of related compounds for further investigation.

Computational-Aided Drug Design and Lead Optimization

The structural features of this compound make it an intriguing candidate for computational-aided drug design (CADD). The naphthalene (B1677914) group provides a large, flat surface capable of engaging in π-π stacking and hydrophobic interactions with biological targets. The fluorine atom can modulate the electronic properties of the naphthalene ring and form specific interactions, such as hydrogen bonds or halogen bonds, with protein residues. The oxazole ring, a known bioisostere for ester and amide groups, can participate in hydrogen bonding and other polar interactions. nih.gov

Future computational studies will likely involve:

Molecular Docking: To predict the binding affinity and mode of interaction of this compound with a variety of biological targets, such as kinases, proteases, and nuclear receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models for the biological activity of a series of this compound analogs, guiding the design of more potent and selective compounds.

Pharmacophore Modeling: To identify the key structural features responsible for the potential biological activity of this scaffold, which can then be used to search for other compounds with similar properties.

Lead optimization strategies will focus on modifying the core structure to enhance target affinity, selectivity, and pharmacokinetic properties. nih.gov This could involve introducing different substituents on the naphthalene or oxazole rings or altering the position of the fluorine atom.

Identification of Novel Biological Targets and Therapeutic Avenues

The diverse biological activities associated with both naphthalene and oxazole-containing compounds suggest that this compound could have a wide range of therapeutic applications. Naphthalene derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. ekb.egnih.gov Similarly, the oxazole ring is a common feature in many biologically active natural products and synthetic drugs. nih.govmdpi.com

Future research in this area will involve screening this compound and its derivatives against a broad panel of biological targets to identify novel therapeutic opportunities. Potential areas of interest include:

Anticancer Activity: Investigating its ability to inhibit the growth of various cancer cell lines and exploring its mechanism of action, which could involve the inhibition of key signaling pathways or enzymes involved in cell proliferation. nih.gov

Antimicrobial Activity: Assessing its efficacy against a range of pathogenic bacteria and fungi.

Anti-inflammatory Activity: Evaluating its potential to modulate inflammatory pathways.

The identification of specific biological targets will be crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent.

Role in Combinatorial Chemistry and High-Throughput Screening

The amenability of the oxazole scaffold to chemical modification makes this compound an excellent starting point for the generation of compound libraries through combinatorial chemistry. By systematically varying the substituents on the naphthalene and oxazole rings, a large number of diverse analogs can be synthesized.

These libraries can then be subjected to high-throughput screening (HTS) against a multitude of biological targets to rapidly identify "hit" compounds with desired activities. This approach significantly accelerates the drug discovery process by allowing for the simultaneous testing of thousands of compounds. The development of efficient and automated synthesis and screening methods will be key to fully exploiting the potential of this scaffold in drug discovery.

Exploration in Materials Science and Functional Molecules

Beyond its potential in medicinal chemistry, the unique photophysical and electronic properties of the fluoronaphthalene moiety suggest that this compound could find applications in materials science. Naphthalene-based materials are known for their fluorescence and have been used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The introduction of an oxazole ring and a fluorine atom can further tune these properties.

Future research in this area could focus on:

Fluorescent Probes: Designing and synthesizing derivatives of this compound that can act as selective fluorescent sensors for detecting specific ions, molecules, or changes in the cellular environment. researchgate.net

Organic Electronics: Investigating the potential of this compound and its polymers in the fabrication of organic electronic devices.

Functional Dyes: Exploring its use as a scaffold for the development of new dyes with tailored absorption and emission properties for various applications.

Q & A

Q. What are the primary synthetic pathways for 5-(4-Fluoronaphthalen-1-yl)oxazole, and what experimental conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, starting with oxazole ring formation followed by fluorinated naphthalene substitution. Key steps include:

- Cyclization : Precursors like α-hydroxy ketones or nitriles are cyclized under acidic/basic conditions to form the oxazole core.

- Substitution : A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-fluoronaphthalen-1-yl group.

Critical conditions include anhydrous solvents (e.g., THF or DMF), catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and temperature control (60–120°C) to minimize side reactions. Reaction progress is monitored via TLC, with final purification by column chromatography .

Q. How do researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine’s para position) and aromatic proton integration.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ≈ 218.22) and fragmentation patterns.

- HPLC : Purity >95% is typically required for biological assays, with C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, THF).

- Waste Disposal : Halogenated waste containers for fluorinated byproducts.

Refer to institutional guidelines and SDS sheets for hazard-specific protocols .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like ion channels?

- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., voltage-gated sodium channels). Fluorine’s electronegativity enhances dipole interactions, which can be quantified via binding energy (ΔG).

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with experimental IC₅₀ values to optimize pharmacophores .

Q. What structural features contribute to contradictory bioactivity data in kinase inhibition assays?

Discrepancies often arise from:

- Stereochemical Variations : Non-coplanar naphthalene-oxazole arrangements alter binding pocket compatibility.

- Solubility Differences : Low aqueous solubility (logP ≈ 3.5) may reduce bioavailability in cell-based vs. cell-free assays.

Resolution Strategy : Validate via orthogonal assays (e.g., SPR for binding kinetics, X-ray crystallography for co-crystal structures) .

Q. How does X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray analysis provides:

- Bond Lengths/Angles : Confirms naphthalene-fluorine (C–F: ~1.34 Å) and oxazole ring planarity.

- Torsional Angles : Measures dihedral angles between aromatic systems to assess conjugation.

Example Monoclinic crystal system (space group P21/c), unit cell dimensions a=9.3158 Å, b=10.8176 Å, c=18.9449 Å, β=100.571° .

Q. What strategies mitigate byproduct formation during the synthesis of analogs with modified naphthalene substituents?

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive sites during functionalization.

- Microwave-Assisted Synthesis : Reduces reaction time and side products (e.g., decarboxylation) via controlled heating.

Byproducts are characterized via LC-MS and minimized by optimizing stoichiometry (e.g., 1:1.2 molar ratio for cross-coupling) .

Q. How do solvent effects influence reaction kinetics in the synthesis of this compound derivatives?

- Polar Protic Solvents (e.g., MeOH): Favor SN1 mechanisms but may protonate intermediates.

- Polar Aprotic Solvents (e.g., DMF): Stabilize transition states in SN2 pathways, accelerating aryl coupling.

Kinetic studies via UV-Vis spectroscopy show 2–3x faster rates in DMF vs. THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.